5-bromo-7H-pyrrolo[2,3-d]pyrimidine - 175791-49-8

5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-346210
CAS Number: 175791-49-8
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a synthetic analogue of pyrrolo[2,3-d]pyrimidine compounds, which have been extensively studied for their biological and biochemical properties. These compounds are known for their ability to interfere with various cellular processes and have shown potential as therapeutic agents due to their biological specificity and selectivity. The interest in these compounds has led to the development of various analogues with modifications that enhance their activity and selectivity for certain cellular targets1.

Chemical Reactions Analysis
  • Nucleophilic aromatic substitution (SNAr): The bromine can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate reaction conditions [].
  • Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, like Suzuki-Miyaura or Stille coupling, can be employed to introduce aryl or alkyl groups, respectively, at the 5th position [].
Mechanism of Action

The mechanism of action of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives varies depending on the specific compound and its target. For instance, 5-bromotubercidin (BrTu) is phosphorylated and incorporated into RNA, leading to the reversible inhibition of mammalian cell growth and the synthesis of high-molecular-weight cellular RNA species, such as mRNA and rRNA. This compound does not inhibit picornavirus RNA synthesis, which allows it to discriminate between virus RNA-dependent and DNA-dependent RNA synthesis, making it a valuable metabolic probe for studying cell-virus relationships1.

Other derivatives, such as substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines, have been identified as potent inhibitors of the tyrosine kinase c-Src, with specificity against a panel of different tyrosine kinases. The substitution pattern on the phenyl rings determines the potency and specificity, modulating cellular activity2. Similarly, pyrrolo[2,3-d]pyrimidines with an extended 5-substituent have been shown to be potent and selective inhibitors of lck, a tyrosine kinase, and are orally active in animal models3.

Furthermore, novel non-benzoyl 6-substituted straight chain pyrrolo[2,3-d]pyrimidine antifolates have been designed to target tumors. These compounds are taken up by cells via the folate receptor and inhibit de novo purine nucleotide biosynthesis, resulting in potent inhibition of FR-expressing cells and human tumor cells in culture4.

Applications in Various Fields

Cancer Therapeutics

Pyrrolo[2,3-d]pyrimidine derivatives have shown promise as potential anti-cancer therapeutics. For example, N-5 substituted pyrrolo[3,2-d]pyrimidines have been screened against the NCI-60 Human Tumor Cell Line panel, indicating that these compounds may act as DNA or RNA alkylators. The N5 substitution has been found to significantly reduce the EC50 against leukemia cells, highlighting the importance of this position in the development of antiproliferative agents7.

Antiviral Agents

The selective inhibition of cellular processes without affecting viral RNA synthesis by compounds like BrTu suggests potential applications as antiviral agents. By protecting cells from the cytotoxic effects of other pyrrolo-pyrimidine nucleoside analogues, BrTu can be used for the selective inactivation of replicating picornaviruses1.

Tyrosine Kinase Inhibition

The development of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tyrosine kinases like c-Src and lck has implications for the treatment of diseases where tyrosine kinase activity is dysregulated. These compounds have been shown to be potent inhibitors with good specificity, which could lead to new treatments for conditions such as cancer and autoimmune diseases2356.

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Compound Description: This compound serves as a key intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. It's synthesized from 5-bromo-2,4-dichloropyrimidine in a multi-step process that leverages a green and efficient copper-catalyzed coupling reaction . This intermediate plays a crucial role in accessing a diverse range of pyrrolo[2,3-d]pyrimidine-based compounds for various applications.

2,4-Diamino-5-bromo-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is a 7-bromo derivative of 2-amino-2'-deoxytubercidin fluorinated at the sugar moiety . The research focuses on its structural analysis, particularly the conformational properties of the exocyclic C4'-C5' bond, N-glycosidic bond, and sugar pucker.

4-[(2E)-2-Benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound serves as a ligand in the synthesis of various transition metal complexes . These complexes were evaluated for their antimicrobial and antioxidant activities.

3-Methoxymethyl-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

Compound Description: This compound serves as a key intermediate in the synthesis of 2-amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, an analogue of cadeguomycin . It undergoes glycosylation with 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride to yield the target ara-Cadeguomycin analogue.

Properties

CAS Number

175791-49-8

Product Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

InChI

InChI=1S/C6H4BrN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)

InChI Key

CMXNUWNEWCACQH-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=CN=C2N1)Br

Canonical SMILES

C1=C(C2=CN=CN=C2N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.